

# Hexafluoroethane in Cryogenic Refrigeration: Application Notes & Protocols

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## Compound of Interest

Compound Name: Hexafluoro

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## Introduction

**Hexafluoroethane** ( $C_2F_6$ ), also known as R-116, is a perfluorocarbon (PFC) that serves as a critical component in cryogenic refrigeration systems. Due to its thermodynamic properties, it is particularly suited for achieving and maintaining ultra-low temperatures. This document provides detailed application notes and protocols for the use of **hexafluoroethane**, primarily as a component in refrigerant blends, for researchers, scientists, and professionals in the drug development sector who rely on stable and deep cryogenic storage.

**Hexafluoroethane** is a colorless, odorless, and non-flammable gas.[1][2] It is chemically inert and has a high thermal stability, making it a reliable refrigerant for demanding applications.[3][4] However, it is important to note that **hexafluoroethane** is a potent greenhouse gas with a high Global Warming Potential (GWP), necessitating responsible handling, leak prevention, and recovery.[3][5]

## Applications in Cryogenic Systems

**Hexafluoroethane** is rarely used as a standalone refrigerant in vapor-compression cycles due to its low critical temperature. Instead, its primary application is as a low-temperature component in refrigerant blends, most notably in R-508B.[5][6][7] These blends are designed for the low-temperature stage of cascade refrigeration systems or in mixed-refrigerant Joule-Thomson (J-T) cryocoolers.[4][8][9]

## Ultra-Low Temperature (ULT) Freezers

ULT freezers, which maintain temperatures in the range of  $-80^{\circ}\text{C}$  to  $-86^{\circ}\text{C}$ , are essential in research and pharmaceutical settings for the long-term preservation of biological samples such as DNA, RNA, proteins, and cell lines.<sup>[10][11]</sup> Historically, many of these freezers utilized cascade refrigeration systems with HFC refrigerant blends like R-508B in the low-temperature circuit.<sup>[10][12]</sup> The use of **hexafluoroethane**-containing blends allows for stable and efficient operation at these very low temperatures.<sup>[13]</sup>

## Pharmaceutical and Vaccine Storage

A critical application directly relevant to drug development and distribution is the cold chain for certain vaccines and biopharmaceuticals. For instance, the storage requirements for some mRNA-based vaccines necessitate ultra-low temperatures, a demand that can be met by refrigeration systems using **hexafluoroethane**-based refrigerants.<sup>[14][15]</sup> The reliability of these refrigerants is paramount in ensuring the efficacy and stability of such sensitive medical products.<sup>[16]</sup>

## Scientific and Research Instrumentation

Various scientific instruments and experimental setups require cryogenic cooling to reduce thermal noise and enable the detection of faint signals or to study temperature-dependent phenomena. This includes applications in:

- **Infrared Detectors:** Cooling to cryogenic temperatures is essential for the operation of sensitive infrared detectors used in spectroscopy and imaging.<sup>[17]</sup>
- **Cryopreservation Systems:** For the long-term storage of biological materials in research and clinical settings.
- **Materials Science:** Studying the properties of materials at very low temperatures.

## Data Presentation: Properties of Hexafluoroethane and R-508B

The following tables summarize the key physical and thermodynamic properties of pure **hexafluoroethane** (R-116) and the common refrigerant blend R-508B.

Table 1: Physical Properties of **Hexafluoroethane** (R-116)

Property	Value
Chemical Formula	C <sub>2</sub> F <sub>6</sub>
Molecular Weight	138.01 g/mol [18]
Boiling Point (at 1 atm)	-78.2 °C (-108.8 °F)[5][19]
Critical Temperature	19.9 °C (67.8 °F)[19]
Critical Pressure	3.04 MPa (441 psia)[19]
Ozone Depletion Potential (ODP)	0[5]
Global Warming Potential (GWP, 100-year)	11,400[19]

Table 2: Properties and Composition of Refrigerant Blend R-508B

Property	Value
Composition	46% R-23 / 54% R-116 (by weight)[7][20]
Molecular Weight	95.4 g/mol [7]
Boiling Point (at 1 atm)	-87.6 °C (-125.3 °F)[7][20]
Temperature Glide	~0.44 K[20]
Critical Temperature	11.2 °C (53.7 °F)[7][20]
Critical Pressure	3.77 MPa (556.1 psia)[7][20]
Ozone Depletion Potential (ODP)	0[7]
Global Warming Potential (GWP, 100-year)	13,396[20]
ASHRAE Safety Classification	A1 (Non-flammable, lower toxicity)[13]

Table 3: Pressure-Temperature Relationship for Saturated R-508B

Temperature (°C)	Temperature (°F)	Pressure (psia)
-106.7	-160	4.1
-101.1	-150	6.2
-95.6	-140	8.9
-90.0	-130	12.6
-87.4	-125.3	14.8
-84.4	-120	17.4
-78.9	-110	23.4
-73.3	-100	31.0
-67.8	-90	40.4
-62.2	-80	51.7
-56.7	-70	65.4
-51.1	-60	81.6
-45.6	-50	100.6
-40.0	-40	122.8

Data extracted from National Refrigerants, Inc. R-508B Product Data Summary and Thermodynamic Tables.[\[7\]](#)

## Experimental Protocols

While specific, detailed experimental protocols for every possible cryogenic setup are beyond the scope of this document, the following provides a generalized methodology for evaluating the performance of a cryogenic refrigeration system, such as the low-temperature stage of a cascade system using a **hexafluoroethane**-containing blend. This protocol is based on standard vapor-compression refrigeration cycle analysis.

## Objective

To determine the coefficient of performance (COP) and cooling capacity of a cryogenic refrigeration system under varying load conditions.

## Materials and Equipment

- Cryogenic refrigeration test rig (cascade or J-T system) charged with the appropriate refrigerant blend (e.g., R-508B).
- Data acquisition system.
- Temperature sensors (e.g., thermocouples, RTDs) calibrated for cryogenic temperatures.
- Pressure transducers for measuring refrigerant pressure at key points in the cycle.
- Flow meter for measuring refrigerant mass flow rate.
- Power meter to measure the electrical power consumption of the compressor.
- Variable heat load source for the evaporator.
- Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a face shield.

## Experimental Procedure

- System Preparation and Safety Check:
  - Ensure the system is leak-tight and has been properly evacuated and charged with the correct amount of refrigerant.
  - Verify that all safety features, such as pressure relief valves, are in place and functional.
  - Review the Safety Data Sheet (SDS) for the refrigerant blend and adhere to all safety precautions.
  - Ensure the experimental area is well-ventilated.
- Instrumentation and Data Acquisition Setup:

- Place temperature and pressure sensors at the inlet and outlet of the four main components: compressor, condenser (or cascade heat exchanger), expansion valve, and evaporator.
- Connect all sensors and the power meter to the data acquisition system.
- System Start-up and Stabilization:
  - Start the refrigeration system according to the manufacturer's instructions.
  - Apply a constant, known heat load to the evaporator.
  - Allow the system to run until it reaches a steady-state condition, where temperatures and pressures at all points in the cycle are stable. This may take a significant amount of time for cryogenic systems.
- Data Collection:
  - Once the system is at steady-state, record the following data for a set period (e.g., 10-15 minutes):
    - Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
    - Pressures at the inlet and outlet of the compressor.
    - Refrigerant mass flow rate.
    - Electrical power consumed by the compressor.
    - Heat load applied to the evaporator.
- Varying Operating Conditions:
  - Vary the heat load on the evaporator and repeat steps 3 and 4 for each new condition. This will allow for performance mapping across a range of operating conditions.
- System Shutdown:

- Turn off the heat load to the evaporator.
- Shut down the refrigeration system according to the manufacturer's instructions.
- Allow the system to warm up to ambient temperature safely.

## Data Analysis

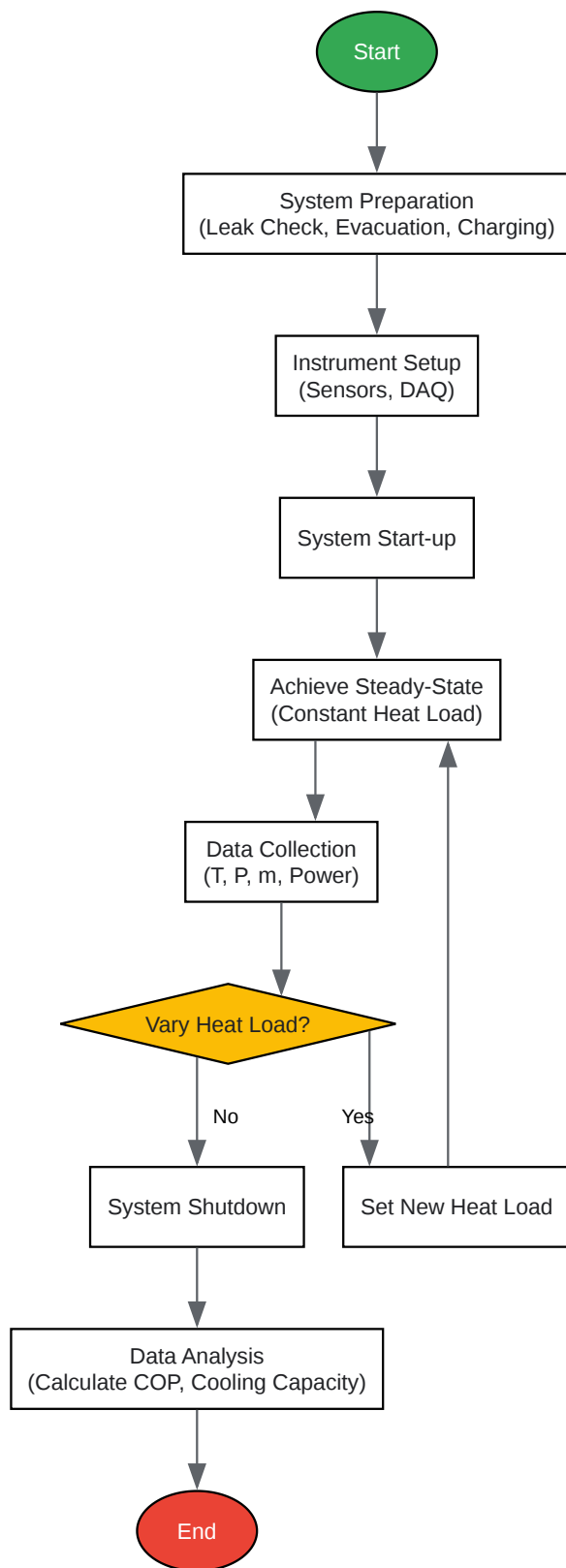
- Calculate the Refrigerating Effect ( $Q_e$ ):
  - $Q_e = m * (h_{out\_evap} - h_{in\_evap})$
  - Where  $m$  is the mass flow rate and  $h$  is the specific enthalpy of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperatures and pressures using refrigerant property tables or software.
- Calculate the Work of Compression ( $W_c$ ):
  - This can be determined from the measured electrical power input to the compressor, taking into account the compressor's efficiency, or calculated thermodynamically:
  - $W_c = m * (h_{out\_comp} - h_{in\_comp})$
  - Where  $h$  is the specific enthalpy at the compressor outlet and inlet.
- Calculate the Coefficient of Performance (COP):
  - $COP = Q_e / W_c$
  - The COP is a dimensionless measure of the refrigerator's efficiency.

## Visualizations

### Logical Relationship: Cascade Refrigeration Cycle

A cascade refrigeration system consists of two or more separate refrigeration cycles that are thermally connected.<sup>[4][9]</sup> The high-temperature cycle's evaporator absorbs heat from the low-temperature cycle's condenser. This arrangement allows for the use of different refrigerants in

each cycle, optimized for their respective operating temperature ranges, enabling the achievement of very low temperatures.[4]





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